molecular formula C7H10O4 B1338181 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid CAS No. 3697-66-3

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Cat. No.: B1338181
CAS No.: 3697-66-3
M. Wt: 158.15 g/mol
InChI Key: QQUZUWSSLUHHBP-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C7H10O4 It is a cyclopropane derivative featuring both an ethoxycarbonyl and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles followed by intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Biological Applications

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid has been identified as an intermediate in the synthesis of Cabozantinib , a broad-spectrum anticancer agent. This compound acts as a tyrosine kinase inhibitor, targeting multiple pathways involved in cancer progression. The synthesis pathway typically involves several steps where this cyclopropane derivative plays a crucial role:

  • Intermediate Formation : It serves as an essential building block in the preparation of Cabozantinib.
  • Mechanism of Action : By inhibiting tyrosine kinases, Cabozantinib disrupts signaling pathways that promote tumor growth and metastasis.

Case Study: Synthesis of Cabozantinib

A notable study demonstrated the efficiency of using this compound in synthesizing Cabozantinib. The researchers highlighted the following points:

  • High Yield : The use of this compound allowed for high yields in the final product due to its reactivity.
  • Cost Efficiency : The method reduced overall synthetic costs, making it suitable for industrial production.

Research on Cyclopropane Derivatives

Further research has indicated that derivatives of cyclopropane, including this compound, exhibit interesting properties that could lead to new applications in medicinal chemistry. For instance:

  • Anticancer Activity : Studies have shown that compounds derived from cyclopropanes can exhibit selective cytotoxicity against cancer cells.
  • Potential Drug Development : The unique structural features may lead to novel drug candidates targeting various diseases beyond cancer.

Mechanism of Action

The mechanism by which 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain and the presence of functional groups contribute to its reactivity and binding affinity. Specific pathways and targets depend on the compound’s derivatives and their intended applications.

Comparison with Similar Compounds

Uniqueness: 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is unique due to its combination of an ethoxycarbonyl group and a carboxylic acid group on a cyclopropane ring. This structural feature imparts distinct reactivity and potential for diverse applications in various fields.

Biological Activity

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid (CAS No.: 3697-66-3) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H10O4C_7H_{10}O_4, with a molecular weight of 158.15 g/mol. The compound features a cyclopropane ring, which contributes to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : The ethoxycarbonyl group can participate in nucleophilic attacks, potentially inhibiting enzyme activity.
  • Receptor Modulation : The structural characteristics allow for interactions with specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

These findings indicate that the compound could serve as a lead structure for novel antimicrobial agents.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have been promising. Studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways involved in cell survival and proliferation.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)22.3
A549 (Lung Cancer)18.7

Applications in Agrochemicals

Beyond medicinal chemistry, this compound has shown potential in agrochemical applications as a plant growth regulator or pesticide due to its bioactive properties. Its ability to modulate plant stress responses could enhance crop resilience against pathogens and environmental stressors.

Research Findings and Future Directions

The current body of research on this compound highlights its versatility as a bioactive compound. Future studies are needed to explore:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Structural Modifications : Synthesis of analogs to improve potency and selectivity for specific biological targets.

Properties

IUPAC Name

1-ethoxycarbonylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-11-6(10)7(3-4-7)5(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUZUWSSLUHHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251691
Record name 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3697-66-3
Record name 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3697-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of sodium hydroxide (2.15 g, 54 mmol) in water (15 ml) was added dropwise to a stirred solution of diethyl 1,1-cyclopropanedicarboxylate (10 g, 54 mmol) in ethanol (30 ml) while the temperature was maintained below 25° C. After the completion of the addition, the resulting mixture was stirred at room temperature for 60 hours. Most of ethanol was removed by evaporation in vacuo and the residue was diluted with brine, acidified with 6N hydrochloric acid and extracted with diethyl ether. The extract was dried over magnesium sulfate, filtered and concentrated. The residue was purified by distillation to give the title compound (bp 66°-9° C./0.15 mm) as a viscous oil.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an ethanol solution (93 ml) of diethyl cyclopropane-1,1-dicarboxylate (9.31 g) was added 1 N aqueous sodium hydroxide solution (50 ml), followed by stirring at room temperature for 9 hours. Ethanol was distilled off under reduced pressure, and the remaining aqueous solution was washed with dichloromethane. Under ice cooling, 5 N hydrochloric acid was added to the aqueous layer, and extracted with dichloromethane. The organic layer was washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-(ethoxycarbonyl)cyclopropanecarboxylic acid (6.38 g).
Quantity
9.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Diethyl 1,1-cyclopropane dicarboxylate (20 g) was hydrolyzed in 1N NaOH (107 ml) and ethanol (220 ml) for 16 hours, and the ethanol was removed by distillation under reduced pressure. The remaining starting material was removed by using ethyl acetate and the aqueous layer was acidified by 1N HCl. The reaction mixture was extracted with ethyl acetate and distilled under reduced pressure. The residue was purified by silica gel column to give the title compound in a yield of 94%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Name
Quantity
107 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods IV

Procedure details

1 N NaOH (275 mL, 275 mmol) was added under nitrogen dropwise to a solution of 1,1-cyclopropanedicarboxylic acid diethyl ester (51.3121 g, 275 mmol) in 400 mL of absolute ethanol at room temperature. After the addition, the reaction was allowed to stir at room temperature overnight. The reaction was concentrated under reduced pressure to remove most of the ethanol. The residue was partitioned between water and ether. The aqueous layer was separated, extracted with ether, acidified with 2 N HCl and extracted four times with ether. The combined extracts were dried (anhydrous MgSO4) and the solvent removed under reduced pressure to give a yellow oil. The oil was dissolved in methylene chloride, dried (MgSO4), filtered and the solvent removed under reduced pressure to give 1,1-cyclopropanedicarboxylic acid monoethyl ester (39.8275 g, 91%) as a yellow oil.
Name
Quantity
275 mL
Type
reactant
Reaction Step One
Quantity
51.3121 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of diethyl cyclopropane-1,1-dicarboxylate (4.77 g, 25.6 mmol) in ethanol (40 mL) was added KOH (1.43 g, 25.6 mmol) in H2O (8 mL), and the reaction mixture was stirred at room temperature overnight. The ethanol was removed under reduced pressure. The residue was neutralized with HCl (6 mL, 5 mol/L), then extracted with EtOAc (100 mL×3). The combined organic phases were dried over Na2SO4, filtered and the filtrate was concentrated in vacuo to give the title compound as a white solid (3.58 g, 88.4%).
Quantity
4.77 g
Type
reactant
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
88.4%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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